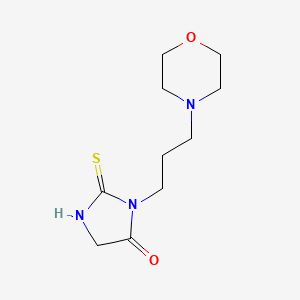

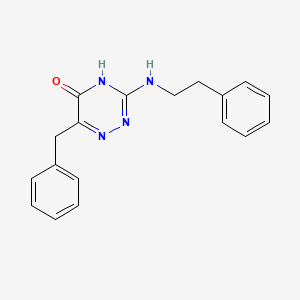

![molecular formula C23H22N2O4 B2657925 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904081-54-4](/img/structure/B2657925.png)

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as BQ-123 and is a selective antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a critical role in various physiological and pathological processes, such as cardiovascular diseases, cancer, and inflammation.

Applications De Recherche Scientifique

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including those related to the chemical structure of interest, have been extensively studied for their anticorrosive properties. These derivatives are known for their ability to form stable chelating complexes with metallic surfaces, providing effective protection against corrosion. The application spans various industries, emphasizing the compound's role in enhancing the longevity and durability of metal components (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Anticancer Activities

Benzoquinone compounds, similar in structure to the compound , have been identified for their potent antioxidant, anti-inflammatory, and anticancer activities. Their ability to interact with biological systems at the molecular level allows them to play significant roles in preventing and treating diseases, offering a foundation for the development of novel therapeutics (Dandawate, Vyas, Padhye, Singh, & Baruah, 2010).

Potential CNS Acting Drugs

Research has identified functional chemical groups within heterocycles, including quinoline derivatives, as potential leads for synthesizing compounds with central nervous system (CNS) activity. This suggests a broad spectrum of therapeutic applications, from antidepressants to neuroprotective agents, underscoring the compound's relevance in developing new CNS medications (Saganuwan, 2017).

Applications in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the treatment of organic pollutants. Derivatives of the compound could potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is particularly relevant for environmental remediation efforts, providing a method for cleaning industrial wastewater (Husain & Husain, 2007).

Antitumor and Antimicrobial Scaffolds

The structural motifs within benzoxazinoids, related to benzoquinone derivatives, have been investigated for their antimicrobial potential. These compounds, deriving from plant metabolites, offer a blueprint for designing new antimicrobial and antitumor drugs, showcasing the versatility of the chemical framework related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone in contributing to medicinal chemistry advancements (de Bruijn, Gruppen, & Vincken, 2018).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJXXMUZCIYDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

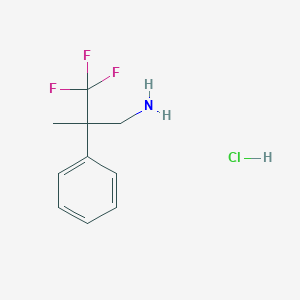

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

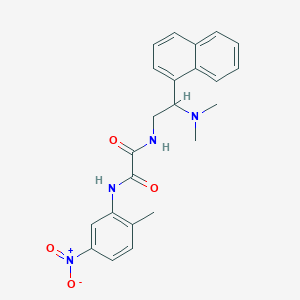

![1-[4-(1,3-Oxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657844.png)

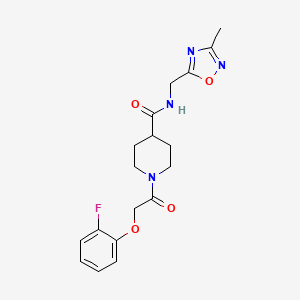

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)

![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)

![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)